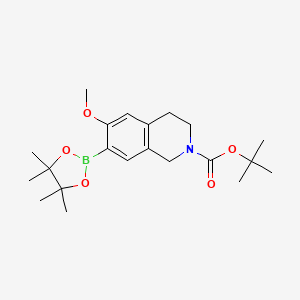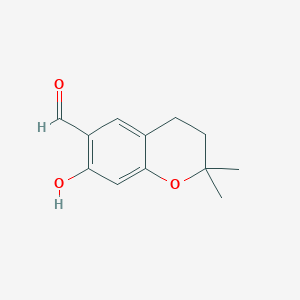
7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde is an organic compound with the molecular formula C12H14O3. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde can be achieved through several methods. One efficient method involves the preparation of unnatural α-amino acids containing 7-hydroxy-2,2-dimethylchroman via a 1,3-dipolar cycloaddition reaction. This method uses isoxazole as a linker and involves the reaction of ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the aldehyde group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents to form corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, the compound’s unique chemical properties make it a valuable intermediate in the synthesis of various organic molecules .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and aldehyde group in the compound can form hydrogen bonds and undergo nucleophilic addition reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde include other chroman derivatives such as 7-hydroxy-4-methylchroman and 7-hydroxy-2H-chromen-2-one .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl group and an aldehyde group allows for a wide range of chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-12(2)4-3-8-5-9(7-13)10(14)6-11(8)15-12/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
UJMNYGMQCPTSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2O1)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
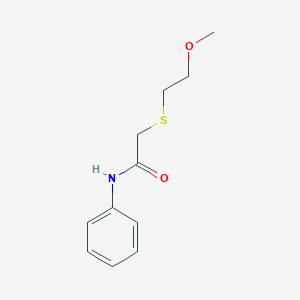
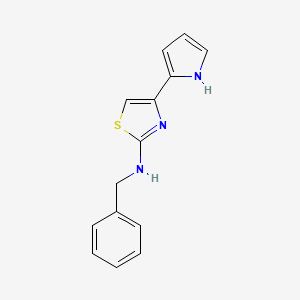
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)
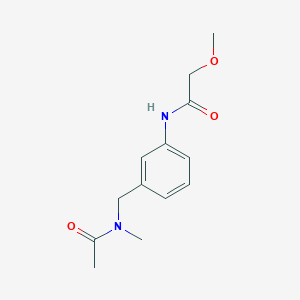
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)

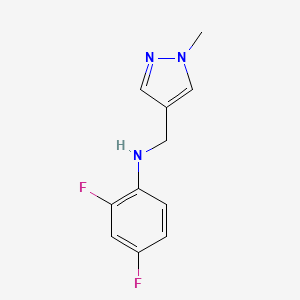
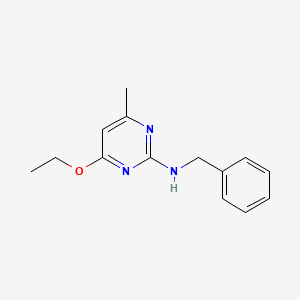
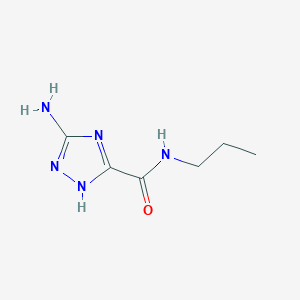
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)

